N4-methylpyrimidine-2,4-diamine
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Overview
Description
N4-methylpyrimidine-2,4-diamine is a heterocyclic aromatic organic compound that contains a pyrimidine ring with two amino groups at positions 2 and 4, and a methyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-methylpyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with methylating agents. One common method involves the methylation of pyrimidine-2,4-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N4-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted pyrimidines, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-methylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA repair and replication.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of enzymes like MTH1 (MutT homolog 1), which is involved in the hydrolysis of oxidized purine nucleoside triphosphates. By inhibiting MTH1, the compound can prevent the incorporation of damaged nucleotides into DNA, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2,4-diamine: Lacks the methyl group at position 4, which can affect its reactivity and biological activity.
6-methylpyrimidine-2,4-diamine: Has a methyl group at position 6 instead of position 4, leading to different chemical properties and applications.
Uniqueness
N4-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 4 enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-N-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H3,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRZYWIROWSDLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653964 |
Source
|
Record name | N~4~-Methylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-18-8 |
Source
|
Record name | N~4~-Methylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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